molecular formula C14H12ClN3O2 B11839156 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 87359-56-6

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B11839156
CAS No.: 87359-56-6
M. Wt: 289.71 g/mol
InChI Key: SSQASBLMKALSGB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a chloro group at the 4-position and two methoxy groups at the 2- and 4-positions of the phenyl ring. The imidazo[4,5-c]pyridine scaffold is known for its diverse biological activities and is often explored in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid under reflux conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation of the Phenyl Ring: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    4-Bromo-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Similar structure with a bromo group instead of a chloro group, which may result in different reactivity and biological activity.

    2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Lacks the chloro group, which may affect its chemical properties and biological activity.

    4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine: Lacks the methoxy groups, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

87359-56-6

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18)

InChI Key

SSQASBLMKALSGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC

Origin of Product

United States

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